sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate

Isotope Dilution Mass Spectrometry LC-MS/MS Internal Standard Selection

Eliminates deuterium exchange and chromatographic shift artifacts that degrade quantification accuracy in aqueous biological matrices. This 13C3-labeled sodium salt provides a defined +3 Da mass shift for precise KMV analysis. - Serves as a validated SIL-IS for BCKA panel (KIC, KIV, KMV) UFLC-MS methods, achieving linear ranges of 7.8-32,000 nM. - Enantiomer-specific quantification of (S)- and (R)-KMV in MSUD and diabetes studies without D/H exchange interference. - Sodium salt form enables direct aqueous spiking solution preparation, streamlining automated sample workflows.

Molecular Formula C6H9NaO3
Molecular Weight 155.102
CAS No. 1391052-48-4
Cat. No. B587402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate
CAS1391052-48-4
Synonyms2-Oxo-3-methylpentanoic Acid-13C3 Sodium Salt;  3-Methyl-2-oxopentanoic Acid-13C3 Sodium Salt;  Sodium 3-methyl-2-oxopentanoate-13C3;  Sodium 3-methyl-2-oxovalerate-13C3;  Sodium α-Keto-β-methylvalerate-13C3; 
Molecular FormulaC6H9NaO3
Molecular Weight155.102
Structural Identifiers
SMILESCCC(C)C(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i4+1,5+1,6+1;
InChIKeySMDJDLCNOXJGKC-KRBNGQFBSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-Methyl-2-Oxo(1,2,3-13C3)Pentanoate: 13C3-Labeled Internal Standard for BCAA Metabolism


Sodium 3-methyl-2-oxo(1,2,3-13C3)pentanoate (CAS 1391052-48-4), also known as 3-Methyl-2-oxovaleric Acid-13C3 Sodium Salt or Sodium α-Keto-β-Methylvalerate-13C3, is a stable isotope-labeled analog of the branched-chain keto acid (BCKA) 3-methyl-2-oxopentanoate (KMV) . The compound is a sodium salt of a 2-oxo monocarboxylic acid that serves as the α-keto acid analogue of isoleucine, a key intermediate in branched-chain amino acid (BCAA) metabolism [1]. Its core utility lies in its application as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of KMV in biological matrices via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), where its defined +3 Da mass shift enables precise analyte discrimination [2].

Why Unlabeled or Differently Labeled KMV Analogs Cannot Substitute


In isotope dilution mass spectrometry, the internal standard must co-elute with the analyte and exhibit an identical ionization response while remaining chromatographically distinguishable [1]. The 13C3 labeling pattern of sodium 3-methyl-2-oxo(1,2,3-13C3)pentanoate provides a +3 Da mass shift from the endogenous unlabeled KMV (monoisotopic mass 130.06 Da vs 155.06 Da for the 13C3-labeled sodium salt), ensuring baseline separation from the natural isotopologue distribution . Substitution with the unlabeled sodium salt (CAS 3715-31-9) defeats quantification entirely, while a deuterated analog (e.g., 3-Methyl-2-oxovaleric acid-d8 sodium, CAS 1795037-03-4) introduces a larger +8 Da shift but is prone to deuterium-hydrogen exchange and chromatographic isotope effects that can compromise quantification accuracy in aqueous biological systems . A single 13C-labeled analog provides insufficient mass shift to avoid overlap with the natural abundance M+1 isotopologue peak of the target analyte.

Quantitative Evidence for the 13C3-KMV Sodium Salt


Mass Spectrometric Selectivity for Isotope Dilution

The target compound provides a +3 Da mass shift relative to endogenous unlabeled 3-methyl-2-oxopentanoate (KMV), enabling complete chromatographic co-elution with distinct mass channel detection [1]. The unlabeled sodium salt (CAS 3715-31-9) offers zero mass shift and cannot be distinguished from the analyte, while a single 13C-labeled analog (+1 Da) risks interference from the ~6.5% natural abundance M+1 peak of the target analyte . The 13C3 label avoids both deuterium exchange artifacts (common with d8 analogs) and M+1 overlap.

Isotope Dilution Mass Spectrometry LC-MS/MS Internal Standard Selection

Isotopic Purity and Enrichment Specifications

The 13C3-labeled compound is specified with >99% 13C isotopic abundance and >98% chemical purity by HPLC [1]. The unlabeled sodium salt is typically supplied at ≥95% chemical purity with no isotopic enrichment . This level of isotopic enrichment surpasses the practical threshold for SIL-IS applications where <1% unlabeled carryover is required to prevent quantification bias at low analyte concentrations.

Isotopic Enrichment Quality Control Reference Material

Aqueous Solubility Advantage of the Sodium Salt

The 13C3 sodium salt exhibits enhanced aqueous solubility compared to the free acid form. The free acid 3-methyl-2-oxovaleric acid has a reported aqueous solubility of 80 mg/mL, while the sodium salt is described as freely soluble in water and PBS (pH 7.2) at ≥10 mg/mL . The sodium salt form is critical for direct dissolution in aqueous buffers without organic co-solvents that can cause protein precipitation or ionization suppression in LC-MS workflows .

Sample Preparation Solubility Bioanalytical Method Validation

High-Impact Procurement Scenarios for the 13C3-KMV Sodium Salt


Plasma and Tissue BCKA Quantification in Metabolic Disease

In studies of maple syrup urine disease (MSUD) or diabetes mellitus where plasma (S)- and (R)-KMV concentrations require precise determination, this 13C3 internal standard enables accurate isotope dilution quantification. The demonstrated method for enantiomer-specific KMV analysis uses 13C-label enrichment GC-MS, and the 13C3 sodium salt provides a validated mass shift for the internal standard channel without deuterium exchange artifacts [1].

In Vivo Tracer Studies of Isoleucine Catabolism

Research investigating the mechanism of L-alloisoleucine formation from L-isoleucine via (R)-3-methyl-2-oxopentanoate benefits from this compound as an analytical internal standard. The 13C3-KMV can be used to quantify the unlabeled KMV enantiomers produced from administered 13C-isoleucine tracers, with peak enrichments reaching 17-18 mol percent excess in human plasma within 35-45 minutes post-load [2]. The sodium salt form facilitates straightforward preparation of spiking solutions for serial plasma samples.

High-Throughput BCKA Panel Quantification

For core BCKA panel analysis (KIC, KIV, KMV) using UFLC-MS methods with OPD derivatization and 13C-labeled internal standards, this compound serves as a KMV-specific SIL-IS. Published methods demonstrate quantification across a 7.8-32,000 nM linear range with a lower limit of 20 nM, achieving run times under 5 minutes [3]. The sodium salt's aqueous solubility enables direct incorporation into automated sample preparation workflows.

Bioanalytical Method Validation and DMPK Studies

The compound's specified isotopic abundance (>99% 13C) and chemical purity (>98% by HPLC) meet regulatory expectations for SIL-IS in GLP bioanalytical studies [4]. It serves as a reference material for quantifying the KMV metabolite in drug metabolism and pharmacokinetic (DMPK) studies, where the sodium salt form avoids the need for organic solvent stocks that can compromise assay robustness.

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